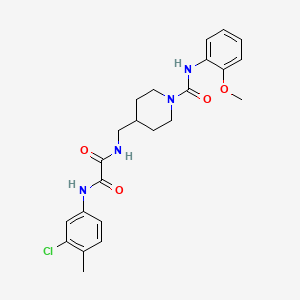
N1-(3-chloro-4-methylphenyl)-N2-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3-chloro-4-methylphenyl)-N2-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C23H27ClN4O4 and its molecular weight is 458.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Radiotracer Development
One key application area for complex organic molecules, particularly those containing piperidine and methoxyphenyl groups, is in the development of radiotracers for positron emission tomography (PET). A study demonstrated the synthesis of a PET radiotracer for studying cannabinoid receptors in the brain, highlighting the relevance of such compounds in neuroscience research (Katoch-Rouse & Horti, 2003). This work underscores the utility of structurally complex molecules in creating diagnostic tools for brain imaging, potentially applicable to the compound for exploring neurological receptors.
Antimicrobial and Antioxidant Potential
Another field where structurally related compounds have shown promise is in the development of antimicrobial and antioxidant agents. A study described the synthesis of novel piperidin-4-one oxime esters and explored their biological activities, revealing significant antimicrobial and antioxidant properties (Harini et al., 2014). This suggests that compounds with similar structural features could be synthesized and tested for their potential in combating microbial infections and oxidative stress.
Pharmacological Activities
Compounds with a piperidine core have been extensively studied for their pharmacological activities, including their potential as analgesics and antiproliferative agents. For example, derivatives of piperidine have been evaluated for their analgesic activity, indicating a high potency and selectivity in pain management (Lalinde et al., 1990). Additionally, the role of orexin-1 receptor mechanisms in compulsive food consumption was investigated using selective antagonists, providing insights into the neurobiological pathways involved in eating disorders (Piccoli et al., 2012). These studies illustrate the broad pharmacological applications of piperidine derivatives, suggesting potential research directions for related compounds in neuropharmacology and pain management.
Environmental Applications
Furthermore, the structural motifs found in the compound of interest have been utilized in environmental science, particularly in the degradation of pollutants. The photoassisted Fenton reaction demonstrated the complete oxidation of organic pollutants in water, showcasing the role of organic molecules in facilitating environmental remediation processes (Pignatello & Sun, 1995).
properties
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[[1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN4O4/c1-15-7-8-17(13-18(15)24)26-22(30)21(29)25-14-16-9-11-28(12-10-16)23(31)27-19-5-3-4-6-20(19)32-2/h3-8,13,16H,9-12,14H2,1-2H3,(H,25,29)(H,26,30)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBCEXDZJQQIIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)NC3=CC=CC=C3OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

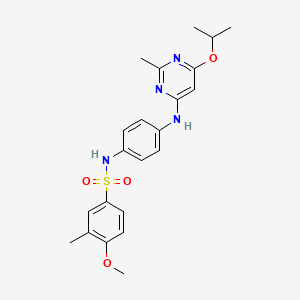
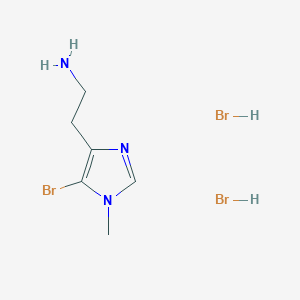

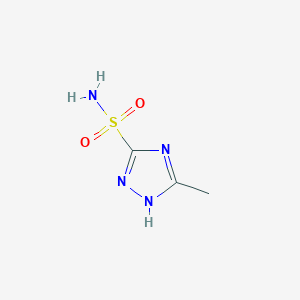
![N-(4-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2710453.png)
![3,3-Dimethyl-2-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B2710457.png)
![2-{[(2Z)-3-cyano-2H-chromen-2-ylidene]amino}-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B2710458.png)
![N-ethyl-N-[(quinolin-2-yl)methyl]prop-2-enamide](/img/structure/B2710460.png)
![3-(4-chlorophenyl)-9-isopropyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2710461.png)
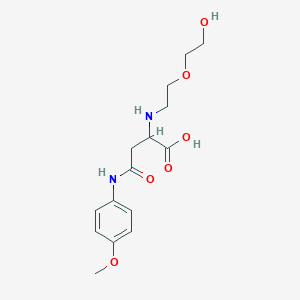

![N-(4-ethylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

